3-iodo-4-methoxy-1H-indole
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Overview
Description
3-Iodo-4-methoxy-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of 3-iodo-4-methoxy-1H-indole involves Sonogashira coupling and electrophilic cyclization reactions . These reactions have been used to prepare indole derivatives with yields of 70%, 68%, and 67% .Molecular Structure Analysis
The molecular formula of 3-iodo-4-methoxy-1H-indole is C9H8INO . The molecular weight is 273.070 Da . The structure of the compound includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years . They have been found to show various biologically vital properties, making them potential candidates for cancer treatment .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that they could be used in the development of new treatments for HIV.
Antioxidant Activity
Indole derivatives are known to exhibit antioxidant activity . This means they could potentially be used in the prevention of diseases that are caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the treatment of various microbial infections.
Safety and Hazards
properties
IUPAC Name |
3-iodo-4-methoxy-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-12-8-4-2-3-7-9(8)6(10)5-11-7/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWBCOYGFXRSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-4-methoxy-1H-indole |
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